3,3-Diphenyloxolan-2-imine;hydrobromide

Description

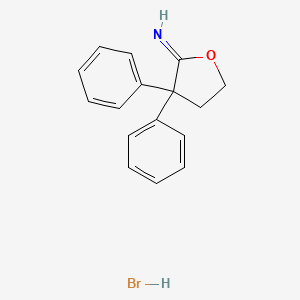

3,3-Diphenyloxolan-2-imine hydrobromide is a hydrobromide salt of an oxolane-derived imine compound. Hydrobromide salts are commonly employed in pharmaceuticals and organic synthesis to enhance solubility and stability . The imine group (-C=N-) may confer reactivity in nucleophilic additions or cycloadditions, while the hydrobromide counterion likely improves crystallinity and aqueous solubility .

Properties

CAS No. |

823813-04-3 |

|---|---|

Molecular Formula |

C16H16BrNO |

Molecular Weight |

318.21 g/mol |

IUPAC Name |

3,3-diphenyloxolan-2-imine;hydrobromide |

InChI |

InChI=1S/C16H15NO.BrH/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,17H,11-12H2;1H |

InChI Key |

CDVPBYACFINZEU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=N)C1(C2=CC=CC=C2)C3=CC=CC=C3.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyloxolan-2-imine;hydrobromide typically involves the reaction of 3,3-diphenyloxirane with ammonia or an amine under controlled conditions. The reaction proceeds through the formation of an intermediate oxirane, which then undergoes ring-opening and subsequent cyclization to form the oxolane ring with the imine group. The final product is obtained as a hydrobromide salt by treating the imine with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyloxolan-2-imine;hydrobromide undergoes various chemical reactions, including:

Oxidation: The imine group can be oxidized to form corresponding oxo compounds.

Reduction: The imine group can be reduced to form amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of oxo compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3,3-Diphenyloxolan-2-imine;hydrobromide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Diphenyloxolan-2-imine;hydrobromide involves its interaction with molecular targets through its imine group. The imine group can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects. The phenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Allyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine Hydrobromide (CAS 2034156-88-0)

- Structure : Features a benzo[d]thiazole core with allyl and fluorine substituents, differing from the diphenyloxolan framework.

- Applications: Used in medicinal chemistry for drug discovery. The fluorine atoms enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

- Reactivity : The thiazole ring and allyl group may participate in click chemistry or cross-coupling reactions, unlike the oxolane ring in the target compound .

Phenisonone Hydrobromide (C₁₂H₁₇NO₃·HBr)

- Properties: Soluble in water (1:3.3) and ethanol (1:4), with a melting point of 141–143°C. Aqueous solutions are unstable, limiting formulation options .

- Contrast: Unlike 3,3-diphenyloxolan-2-imine hydrobromide, Phenisonone’s morpholine ring and ester groups make it more hydrophilic, favoring CNS applications .

Cyclohexylamine Hydrobromide (CAS 26227-54-3)

- Physical Data : Melting point 196–199°C, density 0.868 g/ml. Used in pharmaceutical intermediates, highlighting the role of hydrobromide salts in improving crystallinity .

- Divergence : The cyclohexylamine moiety lacks the imine functionality, reducing its utility in Schiff base formation compared to the target compound .

3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one Hydrobromide

- Function : Acts as a spin trap in radical studies due to bromine’s electron-withdrawing effects. Stabilizes radical adducts via bromine-mediated resonance .

- Key Difference: The piperidinone core and bromine substituents contrast with the oxolan-imine structure, directing its use toward mechanistic studies rather than synthetic applications .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.